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molecular formula C11H20O B8316923 5-Tert-butyl-2,2-dimethylcyclopentanone

5-Tert-butyl-2,2-dimethylcyclopentanone

Cat. No. B8316923
M. Wt: 168.28 g/mol
InChI Key: YMIJSFHJUYJJEI-UHFFFAOYSA-N
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Patent
US08445424B2

Procedure details

A solution of 2,2-dimethylcyclopentanone (10.1 g, 90.0 mmol) in THF (200 ml) was added at −70° C. within 30 min to a stirred solution of lithium diisopropylamide (2 M in THF, 45.0 ml, 90.0 mmol). After 15 min of stirring at −70° C., chlorotrimethylsilane (19.6 g, 180 mmol) was added dropwise over a period of 10 min. The reaction mixture was allowed to warm to 0° C., stirred for 1 h at this temperature and 2 h at room temp. The formed suspension was filtered off by suction with the aid of a sintered funnel and washed with Et2O (100 ml), and the filtrate was concentrated under reduced pressure. Then, a solution of titanium tetrachloride (17.1 g, 90 mmol) in CH2Cl2 (30 ml) was added within 10 min at −60° C. to a solution of the obtained silyl enol ether (16.8 g, 88.9 mm0l) and 2-chloro-2-methylpropane (8.80 g, 95.0 mmol) in CH2Cl2 (200 ml). After stifling for further 30 min at −60° C., the reaction mixture was allowed to warm up to 0° C., quenched with H2O (500 ml) and extracted with Et2O (3×400 ml). The combined organic extracts were washed with 10% aq. NaHCO3 solution (2×150 ml) and brine (2×100 ml), dried (Na2SO4), and the solvent was evaporated on a rotary evaporator. The resulting residue was purified by silica gel FC (pentane/Et2O, 98:2, Rf=0.27) to provide 5-tert-butyl-2,2-dimethylcyclopentanone (13.8 g, 91%) as a colourless liquid. IR (neat): v=1722 (s, vC═O), 1463 [m, δas(CH3)], 1361 [m, δs(CH3)] cm−1. 1H NMR (CDCl3): δ=0.92/1.05 (2s, 6 H, 2-Me2), 0.99 (s, 9 H, 1′-Me3), 1.51-1.59 (m, 1 H, 5-H), 1.64-1.80 (m, 2 H, 3-Hax, 4-Hax), 1.92-2.15 (m, 2 H, 3-Heq, 4-Heq) ppm. 13C NMR (CDCl3): δ=22.3 (t, C-4), 23.0/24.8 (2q, 2-Me2), 27.8 (q, 1′-Me3), 32.3 (s, C-1′), 35.8 (t, C-3), 45.7 (s, C-2), 223.5 (s, C-1) ppm. MS (EI): m/z (%)=168 (24) [M]+, 153 (11) [M-CH3]+, 112 (100) [M-C4H8]+, 111 (52) [M-C4H9]+, 57 (45) [C4H9]+.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
silyl enol ether
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
17.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C([N-]C(C)C)(C)C.[Li+].Cl[Si](C)(C)C.Cl[C:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1.C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[C:23]([CH:4]1[C:3](=[O:7])[C:2]([CH3:8])([CH3:1])[CH2:6][CH2:5]1)([CH3:26])([CH3:25])[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
CC1(C(CCC1)=O)C
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
silyl enol ether
Quantity
16.8 g
Type
reactant
Smiles
Name
Quantity
8.8 g
Type
reactant
Smiles
ClC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
17.1 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After 15 min of stirring at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h at this temperature and 2 h at room temp
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The formed suspension was filtered off by suction with the aid of a sintered funnel
WASH
Type
WASH
Details
washed with Et2O (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WAIT
Type
WAIT
Details
After stifling for further 30 min at −60° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with H2O (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×400 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% aq. NaHCO3 solution (2×150 ml) and brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel FC (pentane/Et2O, 98:2, Rf=0.27)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(C1=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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